

# An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine

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## Compound of Interest

Compound Name: *1-Methyl-2-phenoxyethylamine*

Cat. No.: B147317

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## Introduction

**1-Methyl-2-phenoxyethylamine** is an organic compound belonging to the phenethylamine class. Its chemical structure, characterized by a phenoxy group attached to an ethylamine backbone with a methyl substitution, makes it a valuable intermediate in organic synthesis. While not extensively studied for its own pharmacological effects, its structural similarity to known psychoactive compounds and pharmaceuticals, such as phenoxybenzamine, suggests potential interactions with various biological targets. This technical guide provides a comprehensive review of the available literature on **1-methyl-2-phenoxyethylamine**, focusing on its synthesis, potential pharmacology and toxicology inferred from analogous compounds, and relevant experimental methodologies.

Chemical Properties:

Property	Value
CAS Number	35205-54-0 <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <a href="#">[2]</a>
Molecular Weight	151.21 g/mol <a href="#">[1]</a>
IUPAC Name	1-phenoxypropan-2-amine <a href="#">[2]</a> <a href="#">[3]</a>
Synonyms	2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine
pKa (Predicted)	8.22 ± 0.10 <a href="#">[2]</a>

## Synthesis of 1-Methyl-2-phenoxyethylamine

The synthesis of **1-methyl-2-phenoxyethylamine** can be primarily achieved through two main routes: reductive amination of a ketone precursor or nucleophilic substitution via the Gabriel synthesis.

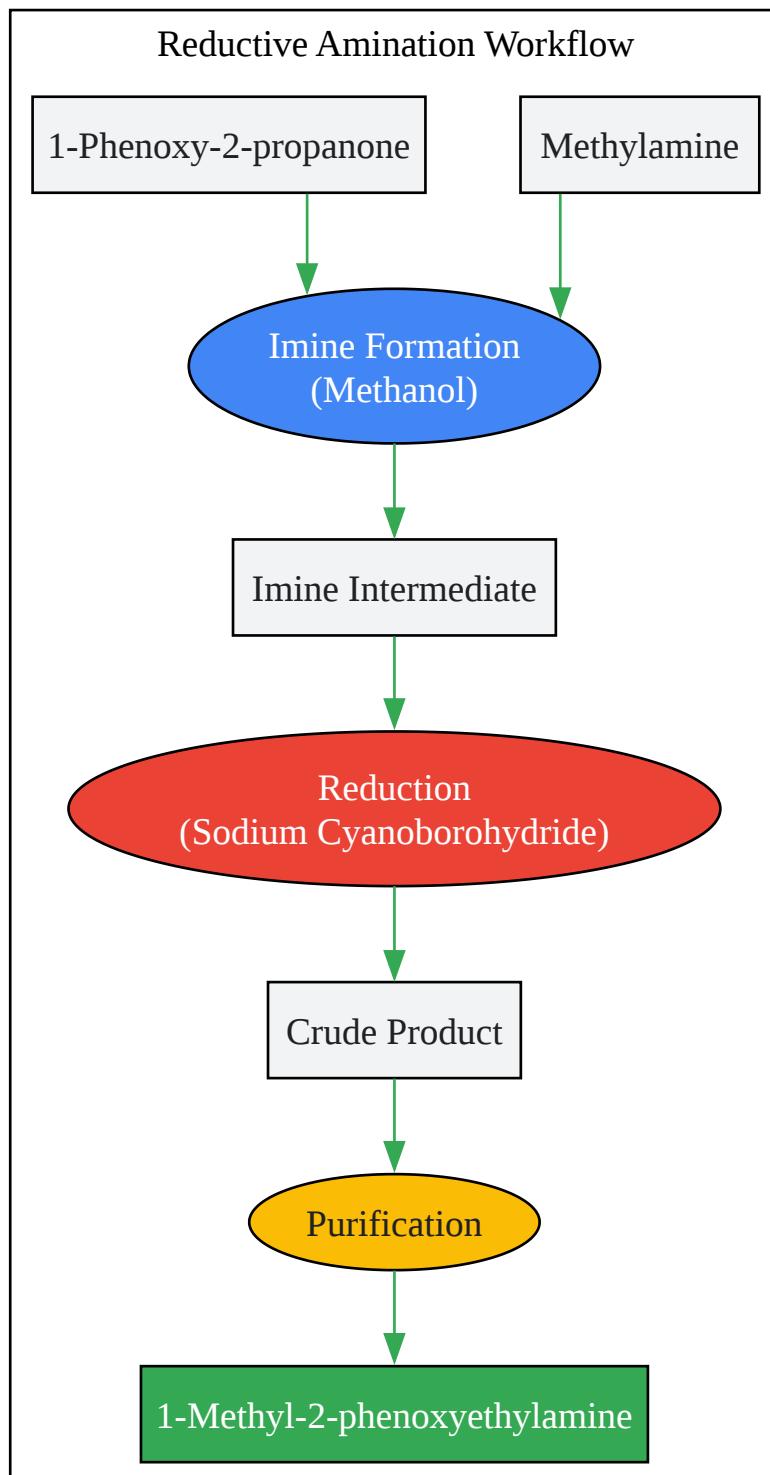
### Reductive Amination

This is a primary method for the synthesis of **1-methyl-2-phenoxyethylamine**.[\[1\]](#) The process involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

#### Experimental Protocol (General):

- **Imine Formation:** 1-phenoxy-2-propanone is dissolved in a suitable solvent, such as methanol. An excess of methylamine is added to the solution. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.
- **Reduction:** A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7. The reaction is stirred for a specified period until completion.
- **Work-up and Purification:** The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried

over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as distillation or column chromatography.



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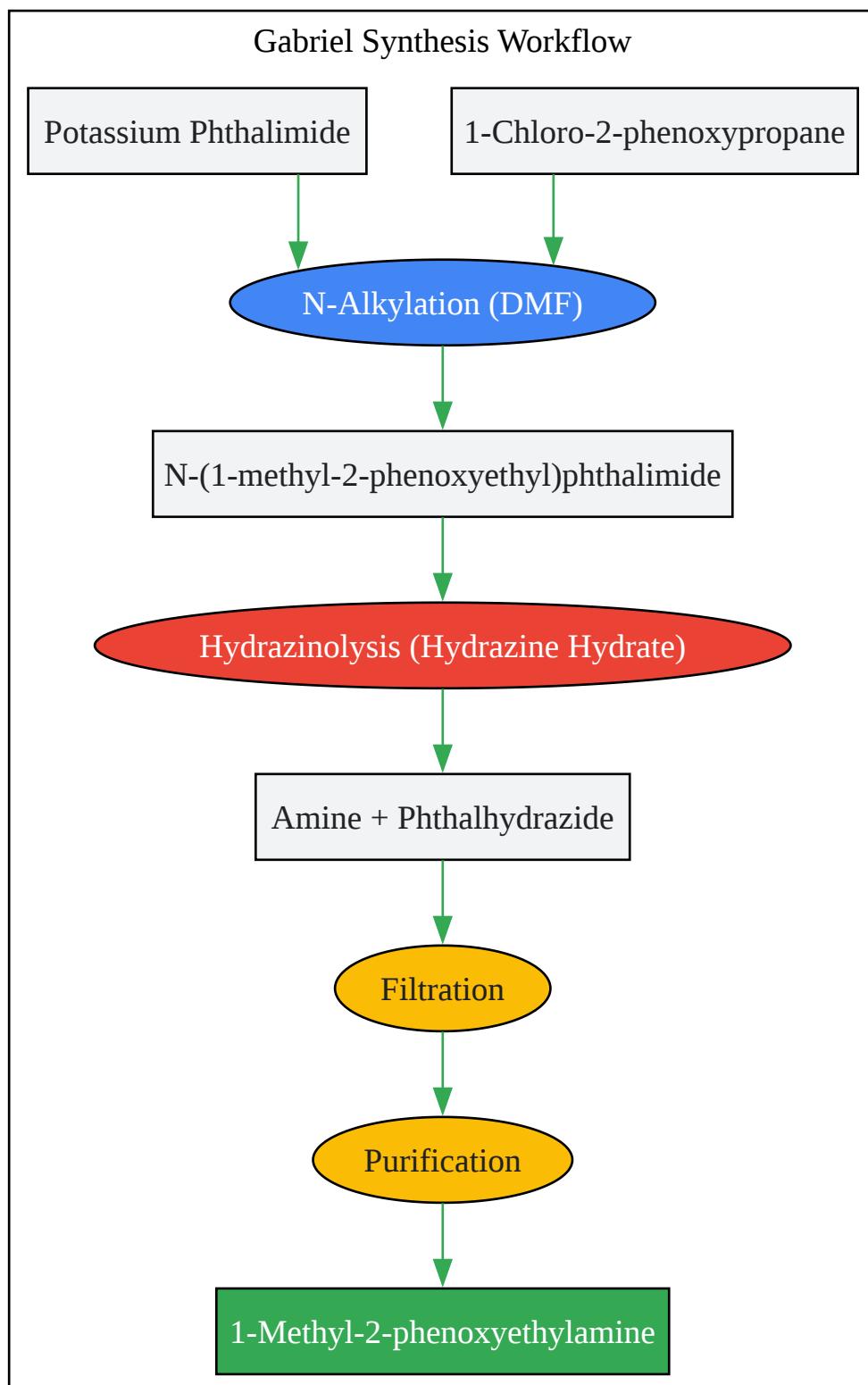
Caption: Reductive amination synthesis of **1-methyl-2-phenoxyethylamine**.

## Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile methylamine and can produce high yields of the primary amine.[\[1\]](#)

Experimental Protocol (General):

- **N-Alkylation:** Potassium phthalimide is reacted with 1-chloro-2-phenoxypropane in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to drive the  $S_N2$  reaction to completion, forming N-(1-methyl-2-phenoxyethyl)phthalimide.
- **Hydrazinolysis:** The resulting N-alkylphthalimide is treated with hydrazine hydrate in a solvent such as methanol or ethanol. The mixture is refluxed, leading to the cleavage of the phthalimide group and the formation of the desired primary amine and a phthalhydrazide precipitate.
- **Work-up and Purification:** The reaction mixture is cooled, and the phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated, and the residue is worked up by extraction and washing. The final product is purified by distillation or chromatography.



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Caption: Gabriel synthesis of **1-methyl-2-phenoxyethylamine**.

## Pharmacology (by Analogy)

Specific receptor binding data for **1-methyl-2-phenoxyethylamine** is not extensively available in the public literature.<sup>[1]</sup> However, the pharmacology of structurally related phenethylamine derivatives and its structural similarity to phenoxybenzamine, a non-selective, irreversible alpha-adrenergic antagonist, can provide insights into its potential biological activity.

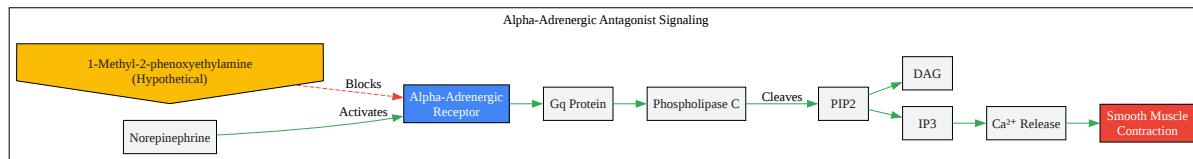
Phenethylamines as a class are known to interact with a variety of monoamine receptors, including serotonergic, dopaminergic, and adrenergic receptors. The affinity for these receptors is highly dependent on the substitution patterns on the aromatic ring and the ethylamine side chain.

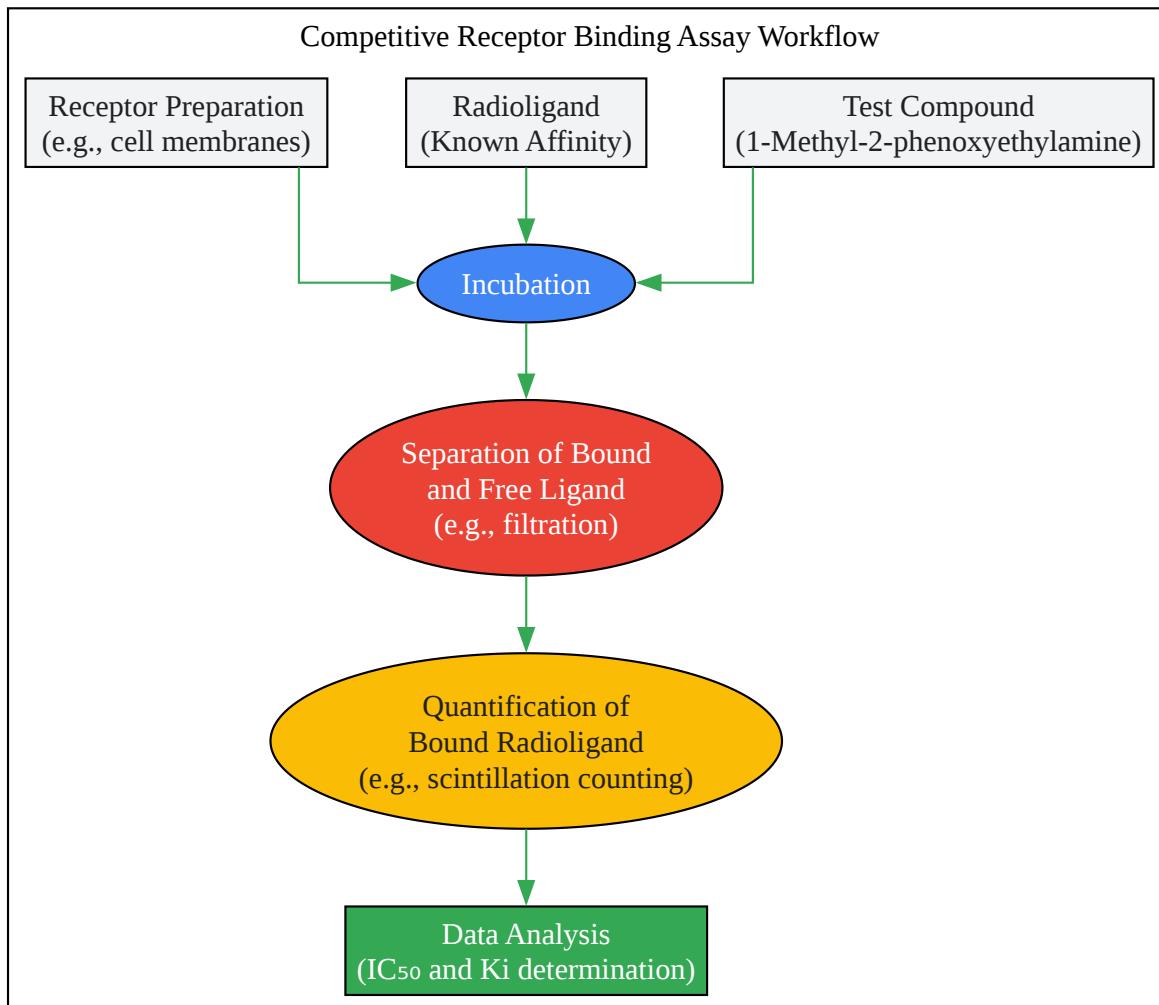
Table of Receptor Binding Affinities for Analogous Phenethylamine Derivatives:

Compound	Receptor	Ki (nM)
2C-B	5-HT2A	4.8
2C-B	5-HT2C	10
Mescaline	5-HT2A	130
DOM	5-HT2A	1.1
Amphetamine	α1A	>10,000
Amphetamine	D2	>10,000

Note: This data is for structurally related compounds and is intended for comparative purposes only.

The structural relationship of **1-methyl-2-phenoxyethylamine** to phenoxybenzamine suggests potential activity as an alpha-adrenergic antagonist. Phenoxybenzamine acts by forming a covalent bond with alpha-adrenoceptors, leading to an irreversible blockade.<sup>[4][5]</sup> This results in vasodilation and a decrease in blood pressure.<sup>[5]</sup>





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